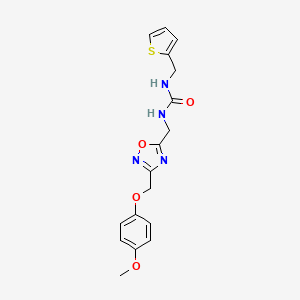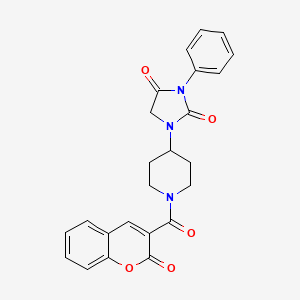![molecular formula C25H27N7O3 B2634766 2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920384-46-9](/img/structure/B2634766.png)
2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H27N7O3 and its molecular weight is 473.537. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound belongs to a class of chemicals involved in the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating various moieties like thiazolo[3,2-a]benzimidazole. These compounds exhibit moderate antibacterial and antifungal effects, highlighting their potential in pharmaceutical applications (H. Abdel‐Aziz et al., 2008).
Antimicrobial Activities
Research on the synthesis of new pyrazolo[1,5-a]pyrimidine and related compounds demonstrates their significant interest in pharmaceutical chemistry due to their potential antimicrobial properties. These synthesized compounds have been tested against various bacterial and fungal species, showing promising antimicrobial activities (Nadia A. Abdelriheem et al., 2017). Another study on triazolol[1,5-alpha]pyrimidines reveals their potential as antihypertensive agents, indicating the broad spectrum of biological activities these compounds may possess (S. M. Bayomi et al., 1999).
Anticancer Potential
The synthesis of 3-heteroarylindoles as potential anticancer agents, through reactions involving hydrazonoyl halides with indole-based compounds, highlights the ongoing research into novel treatments for cancer. Some of these compounds have shown moderate to high anticancer activity against human breast carcinoma cell lines, underscoring the importance of such compounds in the development of new anticancer drugs (A. Abdelhamid et al., 2016).
Synthesis Methods
Innovative synthesis methods, including microwave-mediated techniques for benzothiazole- and benzimidazole-based heterocycles, demonstrate the chemical versatility and potential application of these compounds in creating diverse biologically active molecules (Ahmed F Darweesh et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-17-4-7-19(8-5-17)32-25-23(28-29-32)24(26-16-27-25)31-12-10-30(11-13-31)22(33)15-18-6-9-20(34-2)21(14-18)35-3/h4-9,14,16H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJCIXQSWJDSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC(=C(C=C5)OC)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2634689.png)
![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)


![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)

methanone](/img/structure/B2634702.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)